molecular formula C24H21N3O B5958090 1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea

1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea

Cat. No.: B5958090
M. Wt: 367.4 g/mol
InChI Key: LJOKIPKRHVSIDQ-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea is an organic compound with the molecular formula C24H21N3O This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a urea linkage

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthylamine with isocyanate derivatives to form the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-Naphthalen-1-yl-3-pyridin-2-yl-urea: This compound has a similar structure but lacks the ethyl linkage, which may affect its chemical reactivity and biological activity.

    1-Naphthalen-2-yl-3-(3-trifluoromethyl-phenyl)-urea: The presence of a trifluoromethyl group introduces different electronic properties, potentially altering its interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-naphthalen-1-yl-3-[3-(2-pyridin-2-ylethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c28-24(27-23-13-6-9-19-8-1-2-12-22(19)23)26-21-11-5-7-18(17-21)14-15-20-10-3-4-16-25-20/h1-13,16-17H,14-15H2,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOKIPKRHVSIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)CCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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